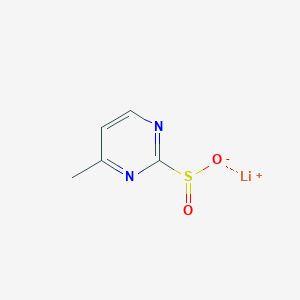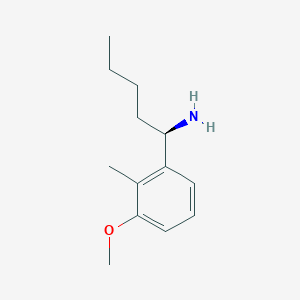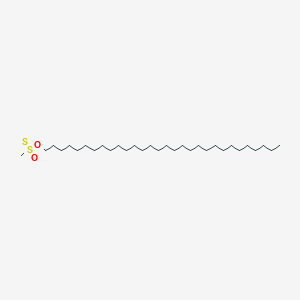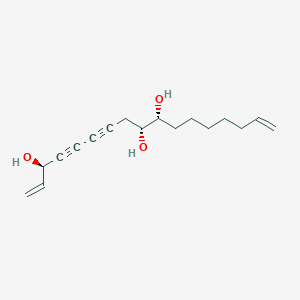
(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol is a polyacetylene compound with a unique structure characterized by multiple double and triple bonds, as well as hydroxyl groups. This compound is known for its presence in certain natural sources, such as Panax ginseng, and has been studied for its potential biological activities, including antitumor properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol can be achieved through chemoenzymatic asymmetric total synthesis. This method involves the use of enantioconvergent enzyme-triggered cascade reactions, which ensure the production of the desired stereoisomer without the formation of undesired stereoisomers . The synthetic strategy typically includes the use of specific enzymes that catalyze the formation of the compound from simpler precursors.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the specificity required in its synthesis. advancements in biotechnological methods and enzyme engineering could potentially facilitate large-scale production in the future.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double and triple bonds can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double and triple bonds.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute hydroxyl groups with halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying polyacetylene chemistry and reaction mechanisms.
Biology: Investigated for its biological activities, including cytotoxic properties against cancer cells.
Medicine: Potential therapeutic applications due to its antitumor properties.
Industry: Possible use in the development of new materials with unique chemical properties.
Wirkmechanismus
The mechanism of action of (3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol involves its interaction with specific molecular targets and pathways. The compound’s antitumor activity is believed to be mediated through the induction of apoptosis in cancer cells, possibly by targeting key enzymes and signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,9R,10R)-10-Methoxy-1-heptadecene-4,6-diyne-3,9-diol: Shares a similar polyacetylene structure but with a methoxy group instead of a hydroxyl group.
(3S,9R,10R)-Panaxytriol: Another polyacetylene compound with similar biological activities.
Uniqueness
(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol is unique due to its specific stereochemistry and the presence of multiple reactive sites, which contribute to its diverse chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
139163-35-2 |
|---|---|
Molekularformel |
C17H24O3 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(3R,9R,10R)-heptadeca-1,16-dien-4,6-diyne-3,9,10-triol |
InChI |
InChI=1S/C17H24O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h3-4,15-20H,1-2,5-7,10,13-14H2/t15-,16-,17-/m1/s1 |
InChI-Schlüssel |
WNVDKDQMWFSCPI-BRWVUGGUSA-N |
Isomerische SMILES |
C=CCCCCC[C@H]([C@@H](CC#CC#C[C@@H](C=C)O)O)O |
Kanonische SMILES |
C=CCCCCCC(C(CC#CC#CC(C=C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


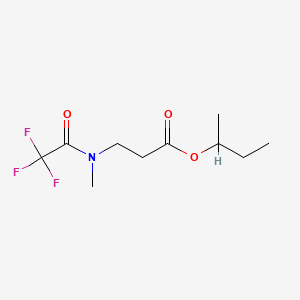
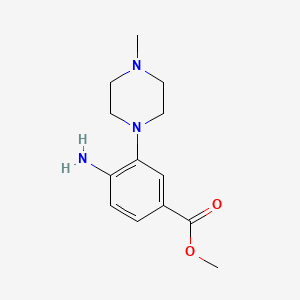
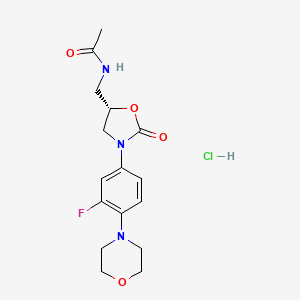
![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)

